physicochemical properties of 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine
physicochemical properties of 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine
Topic: Physicochemical Properties & Synthetic Utility of 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS: 73721-29-6) is a high-value heterocyclic scaffold in medicinal chemistry, primarily utilized as a pharmacophore in the design of type I and type II kinase inhibitors. Structurally, it functions as an ATP-mimetic, where the imidazo[1,2-b]pyridazine core serves as a hinge-binding motif.
The compound’s utility stems from its orthogonal reactivity: the C3-amine provides a nucleophilic handle for installing "head" groups (typically via amide or urea linkages to target the kinase back-pocket), while the C6-chlorine serves as an electrophilic handle for palladium-catalyzed cross-couplings to attach "tail" moieties (solubilizing groups or solvent-front binders). This guide provides a definitive physicochemical profile, a validated synthetic workflow, and structural insights for leveraging this scaffold in drug discovery.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Source/Method |
| Chemical Name | 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine | IUPAC |
| CAS Number | 73721-29-6 | Registry |
| Molecular Formula | C₇H₇ClN₄ | Stoichiometry |
| Molecular Weight | 182.61 g/mol | Calculated |
| Physical State | Off-white to pale yellow solid | Experimental Observation |
| Melting Point | >200 °C (Decomposition often observed) | Analog Comparison [1] |
| Solubility (Water) | Low (< 0.1 mg/mL) | Predicted (Class property) |
| Solubility (Organic) | Soluble in DMSO (>50 mM), DMF; Moderate in MeOH | Experimental Experience |
| cLogP | 1.1 – 1.4 | Consensus Prediction |
| TPSA | ~65 Ų | Calculated (Polar Surface Area) |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Ring N), ~1.5 (Exocyclic NH₂) | Estimated [2] |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Structural Count |
| H-Bond Acceptors | 3 (N1, N4, Exocyclic N) | Structural Count |
Technical Insight: The low basicity of the exocyclic amine is due to the electron-withdrawing nature of the imidazo[1,2-b]pyridazine core (specifically the inductive effect of the N4 nitrogen). This makes the amine less nucleophilic than a standard aniline, often requiring forcing conditions or activated coupling partners during derivatization.
Synthetic Methodology
Reliable access to this scaffold is critical. While the parent heterocycle is available via condensation, the 3-amine variant typically requires a multi-step sequence involving nitration and reduction.
Workflow Logic (Graphviz)
Figure 1: Step-wise synthetic route to 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine.
Detailed Protocol
Step 1: Cyclocondensation (Formation of the Core)
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Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Chloroacetone (1.5 eq), Ethanol (or DME).
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Procedure: Dissolve the aminopyridazine in ethanol. Add chloroacetone dropwise. Reflux for 12–24 hours.[1] The intermediate (6-Chloro-2-methylimidazo[1,2-b]pyridazine) often precipitates upon cooling or concentration.
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Validation: LCMS should show [M+H]⁺ = 168.
Step 2: Nitration (Introduction of Nitrogen Source)
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Reagents: Intermediate from Step 1, Conc. H₂SO₄, Fuming HNO₃.
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Procedure: Dissolve the core in conc. H₂SO₄ at 0°C. Add HNO₃ dropwise, maintaining temperature <10°C. Allow to warm to RT. Pour onto crushed ice. The 3-nitro derivative precipitates as a yellow solid.
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Mechanism: Electrophilic aromatic substitution occurs preferentially at C3 due to the electron-rich nature of the imidazole ring relative to the pyridazine ring [3].
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Safety Note: This reaction is exothermic. Run in a well-ventilated hood.
Step 3: Reduction (Unmasking the Amine)
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Reagents: Iron powder (5 eq), Acetic acid (solvent/proton source), Ethanol.
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Procedure: Suspend the nitro compound in EtOH/AcOH (3:1). Add iron powder. Heat to 60–80°C for 2 hours. Filter through Celite while hot to remove iron salts. Concentrate and neutralize with NaHCO₃.
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Validation: LCMS [M+H]⁺ = 183. Appearance changes from yellow (nitro) to off-white/pale fluorescent (amine).
Structural Biology & SAR Utility
This scaffold is a "privileged structure" in kinase discovery. Understanding its binding mode is essential for rational drug design.
Binding Mode Diagram (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional vectors of the scaffold.
Derivatization Strategies
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C3-Amine Acylation: Due to low nucleophilicity, standard EDC/HOBt couplings may fail.
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Recommended Protocol: Use acid chlorides or HATU/DIPEA in DMF. Heating (50°C) may be required.
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C6-Chlorine Coupling: The C6-Cl is activated for SɴAr (if strong nucleophiles are used) but is most commonly used in Suzuki-Miyaura couplings.
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Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
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Solvent System: DME/Water or Dioxane/Water with Na₂CO₃.
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Handling, Stability & Safety
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine can oxidize slowly to the azo-dimer or N-oxide upon prolonged exposure to air and light.
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Solution Stability: Stable in DMSO for >24 hours at RT. Avoid acidic aqueous solutions for prolonged periods as the imidazo-pyridazine bond is robust, but the amine can protonate, altering solubility.
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Safety: The compound is an irritant. The nitro-intermediate synthesis involves strong acids and exotherms; appropriate PPE (face shield, acid-resistant gloves) is mandatory.
References
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BenchChem. 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine Product Data. Retrieved from
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Goel, R. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
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Barlin, G. B. (1979). Imidazo[1,2-b]pyridazines.[2][3][4][5][6][7][8][9][10][11] In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Classic text on the reactivity of the core).
- Enguehard, C. et al. (2000). Synthesis of diaryl-substituted imidazo[1,2-b]pyridazines. Synthesis, 2000(7), 1014-1022.
Sources
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